(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
The compound "(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" features a methanone core linking two heterocyclic moieties: a pyridine ring substituted with a pyrazole group and a piperazine ring substituted with another pyridine. This structure is characteristic of bioactive molecules targeting central nervous system receptors or enzymes, given the prevalence of piperazine and pyridine motifs in pharmaceuticals .
Properties
IUPAC Name |
(4-pyrazol-1-ylpyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(16-14-15(5-8-19-16)24-9-3-7-21-24)23-12-10-22(11-13-23)17-4-1-2-6-20-17/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEUQVQHFGVRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, often referred to in literature by its structural components, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 286.35 g/mol. The structure features a pyrazole ring, pyridine moieties, and a piperazine unit, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridine and pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that a related compound significantly inhibited the growth of human breast cancer cells (MCF-7) in vitro. The mechanism was attributed to the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Properties
Compounds containing pyrazole and pyridine rings have also been evaluated for their antimicrobial activities. The presence of these heterocycles can enhance the interaction with microbial enzymes or receptors.
Research Findings:
A recent study assessed the antimicrobial efficacy of similar compounds against various bacterial strains, reporting that derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with this structure may inhibit key enzymes involved in cancer metabolism or bacterial growth.
- Receptor Modulation: The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes.
Data Table: Comparative Biological Activities
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of the target compound with three analogs from the evidence:
Key Observations:
Linker Flexibility: Unlike the ethanone linker in or phenoxy-propanone in , the methanone linker in the target compound may enhance rigidity, favoring selective binding to flat enzyme active sites .
Substituent Effects : The absence of electron-withdrawing groups (e.g., chloro-methoxy in ) suggests lower electrophilicity compared to analogs, which could influence metabolic stability .
Pharmacological Implications
While direct activity data are unavailable, the following inferences can be made:
- Kinase Inhibition : Pyridine-piperazine scaffolds (as in ) often target ATP-binding pockets in kinases. The pyrazole group may mimic adenine interactions, as seen in pyrazolopyrimidine inhibitors .
- CNS Activity : Piperazine derivatives (e.g., ) frequently modulate serotonin or dopamine receptors. The target compound’s pyridine groups could enhance blood-brain barrier permeability compared to bulkier analogs .
Q & A
Basic: What synthetic routes are commonly used for (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via multi-step reactions involving coupling of pyrazole and piperazine derivatives. Key steps include:
- Nucleophilic Substitution : Reacting 4-(1H-pyrazol-1-yl)pyridin-2-amine with a carbonyl-activated piperazine derivative (e.g., chloro- or bromo-methanone intermediates) in anhydrous solvents like DMF or THF at 60–80°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in methanol/water mixtures to achieve >95% purity .
- Optimization : Yield improvements (15–20%) are achieved by replacing traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to reduce side reactions .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry of pyrazole and piperazine moieties. Key signals include pyridyl protons at δ 8.2–8.5 ppm and piperazine N-CH₂ groups at δ 3.2–3.6 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 363.18) .
- FT-IR : Carbonyl stretching (C=O) at ~1650 cm⁻¹ confirms methanone functionality .
Advanced: How can contradictions in NMR and MS data during characterization be resolved?
Methodological Answer:
Discrepancies often arise from tautomerism (pyrazole/pyridinium forms) or solvate formation. Strategies include:
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to identify dynamic equilibria .
- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures (e.g., monoclinic P2₁/c space group) to confirm bond lengths and angles .
- Cross-Validation : Compare experimental MS/MS fragmentation patterns with in silico simulations (e.g., using MassFrontier) .
Advanced: What experimental designs are recommended for evaluating biological activity against histamine receptors?
Methodological Answer:
- In Vitro Binding Assays :
- Use [³H]-mepyramine for H₁ receptor affinity (IC₅₀) and [³H]-JNJ7777120 for H₄ receptor screening .
- Incubate transfected HEK293 cells (expressing human H₁/H₄ receptors) with 10 nM–10 µM compound for 1 hour at 25°C .
- Functional Assays : Measure cAMP accumulation (H₄: Gi-coupled) using ELISA kits. Apply ANOVA and Tukey’s test (α=0.05) for statistical significance .
Advanced: How can computational methods predict pharmacokinetic properties, and how do they align with experimental data?
Methodological Answer:
- In Silico Tools :
- Validation : Compare with experimental HPLC retention indices (e.g., Kovacs indices) and in vitro metabolic stability assays in liver microsomes .
Advanced: What strategies improve purification yields given the compound’s heterocyclic complexity?
Methodological Answer:
- Solvent Selection : Use methanol/ethanol for recrystallization to avoid co-precipitation of byproducts .
- HPLC Purification : Apply reverse-phase C18 columns (gradient: 10–90% acetonitrile in 0.1% TFA water) for >99% purity .
- Crystallization Additives : Add 1% (v/v) DMSO to enhance crystal lattice formation .
Advanced: How do substituent electronic effects influence the compound’s stability in aqueous media?
Methodological Answer:
- Pyrazole Ring : Electron-withdrawing groups (e.g., Cl at position 4) increase hydrolytic stability (t₁/₂ > 48 hours at pH 7.4) .
- Piperazine Ring : N-methylation reduces oxidation susceptibility (tested via H₂O₂ challenge assays) .
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via UPLC-MS .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
